羰基氢化三(三苯基膦)铱(I)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

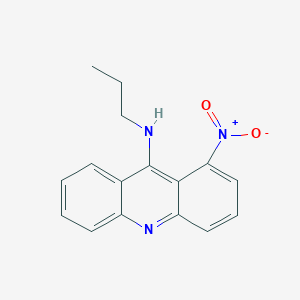

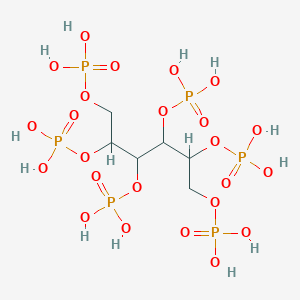

Carbonylhydridotris(triphenylphosphine)iridium(I) is a complex that has been studied for its unique chemical properties and reactions. It is part of a broader class of iridium complexes that have been extensively researched due to their relevance in catalysis and organometallic chemistry.

Synthesis Analysis

The synthesis of carbonylhydridotris(triphenylphosphine)iridium(I) and related complexes often involves the reaction of iridium precursors with ligands such as carbon monoxide, phosphines, and other coordinating species. For instance, the reaction of trans-Ir(CO)Cl(PPh3)2 with nitrite ion in a benzene–aqueous alcohol mixture leads to the formation of a novel iridium nitrosyl compound containing a bridging oxygen . Similarly, the reaction of carbonylhydridotris(triphenylphosphine)iridium(I) with difluorophosphine derivatives at low temperatures results in the formation of ionic intermediates, which upon warming, yield various complexes .

Molecular Structure Analysis

The molecular structure of iridium complexes is often determined using X-ray crystallography. For example, the structure of hydridocarbonyl(fumaronitrile)bis(triphenylphosphine)iridium reveals a trigonal bipyramidal configuration around the iridium atom with olefin and phosphine ligands in the equatorial plane . The structure of (η3-allyl)carbonylchlorobis(dimethylphenylphosphine)-iridium(III) hexafluorophosphate shows an octahedral coordination geometry around the iridium atom . These structural insights are crucial for understanding the reactivity and catalytic properties of these complexes.

Chemical Reactions Analysis

Carbonylhydridotris(triphenylphosphine)iridium(I) participates in various chemical reactions, often acting as a catalyst. For instance, it reacts reversibly with carbon monoxide to form a 1:1 metal complex-CO adduct, as evidenced by CO absorption measurements and infrared spectroscopy . The complex also reacts with difluorophosphine oxides, sulfides, and selenides, leading to the formation of various ionic intermediates and complexes . These reactions are significant for understanding the mechanisms of catalysis and the role of iridium complexes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonylhydridotris(triphenylphosphine)iridium(I) are closely related to its molecular structure and the nature of its ligands. The presence of triphenylphosphine ligands in iridium complexes has been found to influence the activity and selectivity of homogeneous hydrogenation reactions of carbon monoxide, with implications for the formation of valuable products such as ethylene glycol . The coordination environment and the electronic properties of the iridium center play a pivotal role in determining the reactivity and stability of these complexes.

科学研究应用

太阳能转换

羰基氢化三(三苯基膦)铱(I): 由于其作为光敏剂的作用,被广泛应用于太阳能领域 。其有机金属特性有助于将太阳能转化为电能,使其成为光伏电池的重要组成部分。

水处理

该化合物也应用于水处理工艺。 其化学结构使其能够参与分解污染物的反应,从而净化水,使其安全饮用 .

C-H键活化

在有机化学中,羰基氢化三(三苯基膦)铱(I)被用于C-H键活化。 此过程对于修饰烃至关重要,可以导致新药和新材料的开发 .

过渡金属催化

作为一种过渡金属催化剂,这种铱配合物促进了各种化学反应。 它在加速原本缓慢的反应方面特别有效,从而提高了化学合成的效率 .

离子中间体的识别

该化合物与二氟膦酰氧化物、硫化物和硒化物反应形成离子中间体。 这些中间体对于理解反应机理和开发新的合成途径至关重要 .

纳米粒子的形成

羰基氢化三(三苯基膦)铱(I): 参与纳米粒子的形成。 这些纳米粒子具有广泛的应用,包括药物递送系统和开发具有独特性能的新材料 .

安全和危害

Carbonylhydridotris(triphenylphosphine)iridium(I) is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

属性

IUPAC Name |

carbon monoxide;iridium;triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVGPTPQWABNND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45IrOP3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17250-25-8 |

Source

|

| Record name | Iridium, carbonylhydrotris(triphenylphosphine)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonylhydrotris(triphenylphosphine)iridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key catalytic properties of Carbonylhydridotris(triphenylphosphine)iridium(I)?

A1: Carbonylhydridotris(triphenylphosphine)iridium(I), often abbreviated as IrH(CO)(PPh3)3, is a versatile catalyst known for its ability to facilitate hydrogenation reactions. Research has shown its effectiveness in the homogeneous hydrogenation of buta-1,3-diene and ethylene. [] The catalytic cycle involves the formation of iridium-alkyl intermediates, which subsequently undergo reductive elimination to yield the hydrogenated products. [] Interestingly, the rate of hydrogenation can be influenced by the concentration of triphenylphosphine (PPh3) present in the reaction mixture. []

Q2: How does Carbonylhydridotris(triphenylphosphine)iridium(I) interact with silanes and germanes?

A2: Carbonylhydridotris(triphenylphosphine)iridium(I) readily reacts with a variety of silanes and germanes of the general formula MH3Q (where M = Si or Ge, and Q = H, halogens, SiH3, or CH3). [] This reaction results in the formation of [IrH2(CO)(PPh3)2(MH2Q)] complexes. [] Notably, the geometry of these complexes, specifically the arrangement of the phosphine ligands, is influenced by the identity of the M atom. Germanium-containing complexes predominantly exhibit trans phosphine ligands, whereas silicon-containing counterparts favor cis configurations. []

Q3: Can you elaborate on the significance of ionic intermediates in reactions involving Carbonylhydridotris(triphenylphosphine)iridium(I)?

A3: Research has revealed that reactions of Carbonylhydridotris(triphenylphosphine)iridium(I) with difluorophosphine oxide, sulfide, and selenide proceed through the formation of ionic intermediates. [] These intermediates, identified as [Ir(CO)H2(PPh3)3][PF2Y] (where Y = O, S, or Se), have been characterized using NMR spectroscopy. [] This finding challenges the traditional view that such reactions primarily involve an initial loss of PPh3 from the iridium complex. [] Understanding the role of ionic intermediates can provide valuable insights into the mechanistic pathways of these reactions.

Q4: Are there any structural characterization details available for Carbonylhydridotris(triphenylphosphine)iridium(I)?

A4: While the provided research papers focus primarily on the reactivity and catalytic applications of Carbonylhydridotris(triphenylphosphine)iridium(I), they do not delve into detailed structural characterization data like molecular weight or spectroscopic properties. For comprehensive information on these aspects, it would be beneficial to consult dedicated resources like spectral databases or crystallographic databases.

Q5: How does the structure of Carbonylhydridotris(triphenylphosphine)iridium(I) relate to its activity in reactions with diazonium salts?

A5: Carbonylhydridotris(triphenylphosphine)iridium(I) reacts with substituted benzenediazonium tetrafluoroborates to yield orthometalated arylhydrazido complexes. [] The reaction pathway involves the iridium complex coordinating to the diazonium salt. [] This coordination is likely facilitated by the presence of the hydride ligand in the iridium complex, which can act as a nucleophile. The rate of this reaction, as well as the subsequent conversion of the arylhydrazido complexes to aryldiazene complexes, is influenced by the substituents on the benzene ring of the diazonium salt. [] This highlights the importance of steric and electronic factors in determining the reactivity of the iridium complex.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)